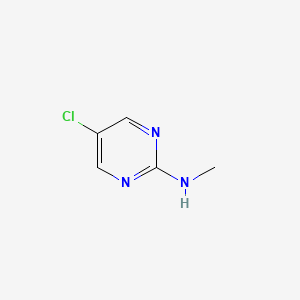

5-Chloro-N-methylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQRIUZBLSDIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609634 | |

| Record name | 5-Chloro-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45715-16-0 | |

| Record name | 5-Chloro-N-methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45715-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-N-methylpyrimidin-2-amine chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 5-Chloro-N-methylpyrimidin-2-amine , a critical intermediate in medicinal chemistry.

CAS Registry Number: 45715-16-0 Molecular Formula: C₅H₆ClN₃ Molecular Weight: 143.57 g/mol

Executive Summary

This compound is a functionalized pyrimidine scaffold widely utilized in the discovery of kinase inhibitors and agrochemicals. Its structural value lies in its bifunctional reactivity : the C2-methylamino group serves as a hydrogen bond donor/acceptor motif (often targeting the hinge region of kinases), while the C5-chlorine atom provides an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide explores its physicochemical profile, validated synthetic routes, and reactivity patterns.

Physicochemical Profile

The compound exhibits properties characteristic of electron-deficient heteroaromatic amines. The presence of the chlorine atom at the 5-position exerts a strong inductive effect (-I), reducing the basicity of the pyrimidine ring nitrogens compared to the non-chlorinated parent.

Table 1: Key Chemical Constants

| Property | Value / Description | Notes |

| Appearance | Off-white to pale yellow solid | Crystalline form is common. |

| Solubility | DMSO, Methanol, Ethanol, DCM | Limited solubility in water; soluble in dilute acid. |

| pKa (Calculated) | ~2.8 – 3.2 (Conjugate acid) | The 5-Cl group lowers pKa relative to 2-aminopyrimidine (pKa 3.54). |

| LogP | ~1.2 | Moderate lipophilicity suitable for drug-like fragments. |

| H-Bond Donors | 1 (NH) | Key for hinge binding in kinase pockets. |

| H-Bond Acceptors | 2 (Pyrimidine Nitrogens) | N1 and N3 are weak acceptors due to electron deficiency. |

Synthesis & Purification

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. The regioselectivity is governed by the electronic activation of the pyrimidine ring.

Validated Synthetic Protocol

Precursor: 2,5-Dichloropyrimidine (CAS: 22536-67-0) Reagent: Methylamine (2.0 M in THF or Methanol)

Mechanism: The 2-position of the pyrimidine ring is flanked by two nitrogen atoms, making it significantly more electrophilic than the 5-position. Consequently, nucleophilic attack by methylamine occurs exclusively at C2, displacing the chlorine atom. The C5-chlorine remains intact due to its meta-like relationship with the ring nitrogens.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,5-dichloropyrimidine (1.0 eq) in anhydrous THF or Ethanol. Cool the solution to 0°C.

-

Addition: Dropwise add Methylamine (2.5 eq). The excess amine serves as a proton scavenger for the HCl generated.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS (Conversion is typically rapid).

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (to remove Methylamine hydrochloride salts).

-

Purification: Dry the organic layer over Na₂SO₄ and concentrate. Recrystallization from Ethanol/Heptane or flash chromatography (Hexane/EtOAc) yields the pure product.

Synthesis Workflow Visualization

Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution.

Chemical Reactivity & Functionalization

This scaffold is a "privileged structure" because it offers orthogonal reactivity. The C5-Cl bond is stable to standard nucleophiles but reactive under transition-metal catalysis.

C5-Position: Cross-Coupling Reactions

The 5-chloro substituent acts as a pseudo-aryl halide. While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond for oxidative addition by Palladium(0).

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

-

Catalyst System: Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos with K₂CO₃ or Cs₂CO₃.

-

Application: Installing hydrophobic aromatic tails for kinase specificity.

-

-

Buchwald-Hartwig Amination: Reacts with amines to form 2,5-diaminopyrimidines.

-

Catalyst System: Pd(OAc)₂/BINAP or BrettPhos.

-

Note: Requires anhydrous conditions to prevent hydrolysis.

-

C2-Position: Amine Modification

The secondary amine (-NHMe) is less nucleophilic than a standard alkyl amine due to resonance delocalization into the pyrimidine ring.

-

Acylation/Sulfonylation: Requires strong electrophiles (acid chlorides, sulfonyl chlorides) and a base (DIPEA/DMAP).

-

Alkylation: Can be achieved with alkyl halides, though over-alkylation to the quaternary ammonium salt is a risk.

Reactivity Map

Figure 2: Orthogonal reactivity profile of the scaffold.

Medicinal Chemistry Applications

The this compound motif is frequently employed as a hinge-binding scaffold in kinase inhibitor design.

-

Kinase Inhibition (JNK, CDK, JAK):

-

The pyrimidine N1 and the exocyclic NH act as a bidentate H-bond acceptor/donor pair, mimicking the adenine ring of ATP.

-

The 5-Cl group often occupies a small hydrophobic pocket (gatekeeper region) or serves as a vector for extending the molecule into the solvent-exposed region via cross-coupling.

-

-

Fragment-Based Drug Discovery (FBDD):

-

Due to its low molecular weight (143.57 Da) and high ligand efficiency, it is an ideal fragment for screening libraries.

-

Example Strategy: A library of 5-substituted derivatives is generated via parallel Suzuki coupling to probe the ribose-binding pocket of a target kinase.

-

Handling & Safety Information

While specific toxicological data for this exact intermediate may be limited, it should be handled with the precautions standard for halogenated aminopyrimidines.

-

GHS Classification (Predicted):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

-

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

-

Incompatibility: Strong oxidizing agents and strong acids.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20090-58-8 (Related Isomer Reference & Physical Properties). Retrieved from .

-

Arctom Scientific. Product Data Sheet: this compound (CAS 45715-16-0). Retrieved from .

-

World Intellectual Property Organization (WIPO). Patent WO2009158011: Alkynyl alcohols as kinase inhibitors (Synthesis of intermediate A.172). Retrieved from .

-

Organic Chemistry Portal. Synthesis of Pyrimidines: Nucleophilic Substitution. Retrieved from .

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Context on C-Cl reactivity). Retrieved from .

Introduction: The Structural Elucidation of a Key Kinase Inhibitor Scaffold

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Chloro-N-methylpyrimidin-2-amine

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a foundational scaffold for a variety of kinase inhibitors, which are crucial in the development of targeted cancer therapies and treatments for inflammatory diseases.[1][2] The precise arrangement of its substituents—a chloro group at the 5-position and an N-methylamino group at the 2-position—is critical to its biological activity and interaction with molecular targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural characterization of such molecules.[3] It provides detailed information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, explains the rationale behind spectral assignments, provides a validated experimental protocol for data acquisition, and explores the application of advanced 2D NMR techniques for complete structural verification.

Molecular Structure and Atom Numbering

A clear assignment of NMR signals requires a standardized numbering system for the atoms in the molecule. The following diagram illustrates the structure of this compound with the conventional numbering for the pyrimidine ring.

Caption: Molecular structure of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule.[3] For this compound, we expect three distinct signals corresponding to the pyrimidine ring protons, the N-methyl protons, and the amine proton.

Predicted Chemical Shifts, Multiplicity, and Integration

-

Pyrimidine Protons (H4 and H6): Due to the molecule's symmetry, the protons at positions 4 and 6 are chemically equivalent. They are attached to sp²-hybridized carbons in an electron-deficient aromatic ring, which deshields them significantly. Therefore, they are expected to resonate at a low field (downfield). Because they are equivalent, they will not split each other and should appear as a single peak.

-

Expected Signal: A singlet at approximately δ 8.0-8.5 ppm .

-

Integration: 2H.

-

-

N-Methyl Protons (H7): The protons of the methyl group are attached to a carbon bonded to a nitrogen atom. This environment is relatively shielded compared to the aromatic protons, so their signal will appear at a higher field (upfield).[4] The three protons are equivalent and have no adjacent, non-equivalent protons to couple with, resulting in a singlet.

-

Expected Signal: A singlet at approximately δ 2.9-3.1 ppm .

-

Integration: 3H.

-

-

Amine Proton (N-H): The chemical shift of the N-H proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like CDCl₃, it might be a sharp signal, while in DMSO-d₆, it is often a broader singlet. It can sometimes show coupling to the adjacent methyl protons (a quartet), but this is often not observed due to the rapid exchange of the amine proton or quadrupolar broadening from the ¹⁴N nucleus.

-

Expected Signal: A broad singlet at approximately δ 5.0-6.0 ppm .

-

Integration: 1H.

-

Data Summary Table: ¹H NMR

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H4 / H6 | 8.0 - 8.5 | Singlet (s) | 2H | Protons on an electron-deficient heteroaromatic ring; chemically equivalent. |

| N-CH₃ (H7) | 2.9 - 3.1 | Singlet (s) | 3H | Aliphatic protons attached to a nitrogen atom. |

| N-H | 5.0 - 6.0 | Broad Singlet (br s) | 1H | Exchangeable proton; chemical shift is solvent and concentration-dependent. |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of a molecule.[3] In a standard proton-decoupled spectrum, each unique carbon atom produces a single sharp line. For this compound, four distinct carbon signals are expected.

Predicted Chemical Shifts

-

C2 Carbon: This carbon is bonded to three highly electronegative nitrogen atoms (two in the ring, one in the amino group). This environment causes extreme deshielding, pushing its signal significantly downfield.

-

Expected Signal: Approximately δ 160-165 ppm .

-

-

C4 and C6 Carbons: These two carbons are equivalent due to symmetry. They are part of the aromatic ring and bonded to nitrogen, resulting in a downfield shift.

-

Expected Signal: Approximately δ 155-160 ppm .

-

-

C5 Carbon: This carbon is directly attached to the electronegative chlorine atom. The inductive effect of chlorine deshields the carbon, but this effect is often less pronounced than that of ring nitrogens in a heteroaromatic system.

-

Expected Signal: Approximately δ 115-125 ppm .

-

-

N-Methyl Carbon (C7): This is an aliphatic sp³-hybridized carbon. It is the most shielded carbon in the molecule and will appear far upfield.[4]

-

Expected Signal: Approximately δ 25-30 ppm .

-

Data Summary Table: ¹³C NMR

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 160 - 165 | Bonded to three nitrogen atoms, causing strong deshielding. |

| C4 / C6 | 155 - 160 | Equivalent sp² carbons in a heteroaromatic ring, bonded to nitrogen. |

| C5 | 115 - 125 | sp² carbon bonded to an electronegative chlorine atom. |

| C7 (N-CH₃) | 25 - 30 | Shielded sp³ aliphatic carbon. |

Part 3: Validated Experimental Protocol

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating system for the analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the high-purity compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Causality: DMSO-d₆ is often preferred for compounds with exchangeable protons (like N-H) as it slows the exchange rate, leading to sharper N-H signals. CDCl₃ is also suitable but may result in a broader N-H peak.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into a spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set acquisition parameters:

-

Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay without saturating the signals, increasing throughput.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Number of Scans (ns): 8-16. Causality: Averaging multiple scans improves the signal-to-noise ratio.

-

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set acquisition parameters:

-

Pulse Angle: 30 degrees.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 128-1024. Causality: A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Experimental Workflow Diagram

Caption: Standard workflow for NMR spectral acquisition and analysis.

Part 4: Advanced 2D NMR for Unambiguous Assignment

While the structure of this compound is simple enough to be assigned with 1D NMR, complex derivatives require 2D techniques for definitive proof of structure. These experiments correlate signals and provide connectivity information.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would show a cross-peak between the H4/H6 protons and the C4/C6 carbon, and another between the methyl protons and the methyl carbon. This confirms the direct C-H bonds.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular skeleton. Expected correlations would include:

-

From the methyl protons (H7) to C2 .

-

From the ring protons (H4/H6) to C2, C5, and the other ring carbon (C6/C4 ).

-

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. For this molecule, no cross-peaks would be expected as there are no vicinal non-equivalent protons.

Logical Relationship of NMR Experiments

Caption: Interconnectivity of NMR experiments for structural elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by the fundamental principles of chemical shift and coupling, allows for the confident structural determination of this compound. The predicted spectra, characterized by a downfield aromatic singlet, an upfield N-methyl singlet, and four distinct carbon signals, provide a clear spectral signature for this important chemical entity. By following a rigorous experimental protocol and employing advanced 2D NMR techniques when necessary, researchers can ensure the identity, purity, and structural integrity of this compound, which is a critical requirement for its application in drug discovery and development.

References

-

BuyersGuideChem. (n.d.). 5-Chloro-6-methylpyridin-2-amine. Retrieved from [Link]

-

Sharma, P., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. Retrieved from [Link]

-

Scuola, S. M., et al. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank. Retrieved from [Link]

-

Li, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

ACS Publications. (1966). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Retrieved from [Link]

-

Iraqi Academic Scientific Journals. (2014). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (1993). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

YouTube. (2015). Interpreting NMR Spectra 1. Retrieved from [Link]

- Google Patents. (2017). A method for preparation of 2-amino-5-chloro-pyridine.

-

MDPI. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

- Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.

-

ResearchGate. (2017). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

Heterocyclic Communications. (2003). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. emerypharma.com [emerypharma.com]

Mass Spectrometry of 5-Chloro-N-methylpyrimidin-2-amine: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Chloro-N-methylpyrimidin-2-amine, a substituted pyrimidine derivative of interest to researchers and professionals in drug development and chemical analysis. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated approach to the characterization of this compound.

Introduction to this compound and its Analytical Significance

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including pharmaceuticals. The structural elucidation and quantification of such compounds are critical in drug discovery, process development, and quality control. Mass spectrometry, with its high sensitivity and specificity, stands as an indispensable tool for these analytical challenges. This guide will explore the expected mass spectral behavior of this compound under various ionization techniques and provide field-proven protocols for its analysis.

The structure of this compound incorporates several key features that dictate its mass spectrometric behavior: a pyrimidine ring, a chlorine substituent, and a secondary amine group. Understanding the interplay of these functionalities is paramount for accurate spectral interpretation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | PubChem[1] |

| Molecular Weight | 143.57 g/mol | PubChem[1] |

| Monoisotopic Mass | 143.0250249 Da | PubChem[1] |

| IUPAC Name | This compound | N/A |

Foundational Principles of Mass Spectrometry for Substituted Pyrimidines

The mass spectrometric analysis of pyrimidine derivatives is well-documented, with fragmentation patterns being heavily influenced by the nature and position of substituents on the ring.[2][3][4] The pyrimidine ring itself is a relatively stable entity, meaning that initial fragmentation often involves the loss of side-chain functional groups.[2]

For this compound, two primary ionization techniques are considered for their suitability: Electron Ionization (EI) for volatile samples, typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI) for less volatile or thermally labile samples, commonly used with Liquid Chromatography (LC-MS).

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used as a "fingerprint" for structural elucidation. For halogenated heterocyclic compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum, particularly for the molecular ion and any chlorine-containing fragments.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte. The presence of the basic nitrogen atoms in the pyrimidine ring and the secondary amine make this compound an excellent candidate for positive-ion ESI.[5] Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecule, providing structural information.

Experimental Protocols

The following sections detail validated methodologies for the analysis of this compound using both GC-MS and LC-MS/MS. These protocols are designed to be self-validating by providing a clear rationale for each step.

GC-MS Analysis Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7][8][9][10]

Step 1: Sample Preparation

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

Step 2: GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 30-300.

Sources

- 1. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. article.sapub.org [article.sapub.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF PHYTOCHEMICALS OF FIRST GENERATION GAMMA-IRRADIATED TYPHONIUM FLAGELLIFORME LODD. MUTANTS | Jurnal Teknologi (Sciences & Engineering) [journals.utm.my]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ajol.info [ajol.info]

Structural Elucidation and Solid-State Characterization of 5-Chloro-N-methylpyrimidin-2-amine

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and crystallographers. It focuses on the structural elucidation, solid-state behavior, and pharmaceutical relevance of the 5-Chloro-N-methylpyrimidin-2-amine scaffold—a critical pharmacophore in kinase inhibitor design.

A Technical Guide for Fragment-Based Drug Design (FBDD)

Executive Summary

The aminopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the primary hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Abemaciclib). This guide provides a comprehensive technical workflow for the synthesis, crystallization, and X-ray structural analysis of This compound . By treating this molecule as a model system, we explore the critical supramolecular synthons—specifically the R

Chemical Context & Synthesis Strategy

Before crystallographic characterization, high-purity material is required. The presence of the chlorine atom at the C5 position and the methyl group on the exocyclic amine introduces specific electronic and steric properties that define its solid-state behavior.

1.1 Synthetic Pathway

The most robust route for accessing this compound utilizes a Nucleophilic Aromatic Substitution (

-

Precursor: 2,5-Dichloropyrimidine (commercially available).

-

Reagent: Methylamine (2.0 M in THF or MeOH).

-

Mechanism: The C2 position in 2,5-dichloropyrimidine is significantly more electrophilic than C5 due to the activation by the two adjacent ring nitrogens. This regioselectivity is critical.

Protocol:

-

Dissolution: Dissolve 2,5-dichloropyrimidine (1.0 eq) in anhydrous THF.

-

Addition: Add Methylamine (2.5 eq) dropwise at 0°C to control exotherm.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Remove solvent in vacuo. Resuspend in EtOAc, wash with water and brine.

-

Purification: Recrystallize from Ethanol/Water (9:1) to ensure crystallographic purity (>99%).

Crystallization Methodology

Obtaining single crystals suitable for X-ray diffraction (XRD) requires controlling the supersaturation curve. For aminopyrimidines, which have a strong propensity for hydrogen bonding, solvent choice dictates the final polymorph and habit.

2.1 Solvent Selection Matrix

| Solvent System | Evaporation Rate | Crystal Habit | Suitability for XRD |

| Ethanol (Slow) | Low | Prisms/Blocks | High (Preferred) |

| Acetonitrile | Medium | Needles | Medium (Often twinned) |

| DCM/Hexane | High | Plates | Low (Too thin) |

2.2 Optimized Growth Protocol (Slow Evaporation)

-

Saturation: Prepare a saturated solution of the compound in warm Ethanol (40°C).

-

Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

-

Vapor Diffusion: Place the open vial inside a larger jar containing n-Hexane (antisolvent). Cap the large jar.

-

Incubation: Store at 20°C in a vibration-free environment.

-

Harvest: Crystals typically appear within 48–72 hours as colorless prisms.

X-Ray Data Collection & Reduction

This section details the technical specifications for acquiring the crystal structure.

3.1 Experimental Setup

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal methyl group and the chlorine atom.

-

Detector: CMOS or CCD Area Detector.

3.2 Data Processing Workflow

The following diagram illustrates the logical flow from crystal selection to the final CIF (Crystallographic Information File).

Caption: Standardized workflow for Small Molecule X-Ray Crystallography (SM-XRD).

Structural Architecture & Supramolecular Synthons

The core value of this structure lies in its hydrogen-bonding patterns, which mimic the interaction with the kinase hinge region (e.g., the backbone of residues like Met90 in CDK2).

4.1 The Pyrimidine Ring Geometry

-

Planarity: The pyrimidine ring is essentially planar.

-

C-Cl Bond: Typical length ~1.74 Å. The Chlorine atom acts as a weak halogen bond donor.

-

Exocyclic C-N Bond: Shows partial double-bond character (~1.35 Å) due to resonance delocalization of the nitrogen lone pair into the ring, enforcing planarity of the amine portion.

4.2 The R

(8) Dimer Motif

In the absence of competing strong donors, 2-aminopyrimidines form a characteristic centrosymmetric dimer. This is described by the graph set notation R

-

Donor (D): The N-H of the exocyclic amine.

-

Acceptor (A): The N1 ring nitrogen of the partner molecule.

-

Significance: This "DA" motif is exactly what recognizes the "AD" motif of the kinase hinge backbone.

4.3 Impact of N-Methylation

Unlike the parent 2-aminopyrimidine, which can form infinite hydrogen-bonded tapes (using both amine protons), the N-methyl group blocks one donor site.

-

Consequence: The infinite ribbon structure is disrupted. The structure is forced into discrete dimers or finite chains, often altering solubility and melting point compared to the non-methylated analog.

-

Steric Clash: The methyl group may force the dimer to twist slightly out of planarity to accommodate the van der Waals radius of the methyl hydrogens against the ring hydrogens.

4.4 Visualization of the Synthon

The following diagram visualizes the interaction logic (Donor-Acceptor pairing) central to this crystal structure.

Caption: Schematic of the R2,2(8) supramolecular homosynthon common to 2-aminopyrimidines.

Pharmaceutical Implications (E-E-A-T)

Why does the crystal structure of this fragment matter?

-

Hinge Binding Validation: The geometry of the R

(8) dimer in the crystal state is a low-energy conformation that closely mimics the bioactive conformation bound to the kinase hinge (e.g., JAK2, Src). If the N-methyl group causes a steric twist in the small molecule crystal, it suggests an energetic penalty might be paid upon binding to a flat protein surface. -

Halogen Bonding: The 5-Chloro substituent is not merely hydrophobic. In the crystal lattice, C-Cl...N or C-Cl...O interactions (halogen bonds) are often observed. In a protein pocket, this Cl atom often targets a carbonyl oxygen in the "gatekeeper" region or solvent front, improving potency.

-

Solubility Prediction: The disruption of the 3D hydrogen bonding network by the N-methyl group (capping the network) generally lowers the lattice energy relative to the non-methylated parent, predicting higher solubility—a desirable trait for drug candidates.

References

-

General Synthesis of 2-Aminopyrimidines

-

Supramolecular Synthons (R2,2(8) Motif)

- Title: Hydrogen-bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid.

- Source: Acta Crystallographica Section B, 2015.

-

URL:[Link]

-

Kinase Inhibitor Relevance (JAK2/Src)

- Title: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)

- Source: Journal of Medicinal Chemistry (via NIH/PubMed).

-

URL:[Link]

-

Halogen Bonding in Pyrimidines

- Title: Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine deriv

- Source: CrystEngComm, 2015.

-

URL:[Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Hydrogen bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

Biological Activity Screening of 5-Chloro-N-methylpyrimidin-2-amine Derivatives: A Technical Guide to Kinase Inhibitor Discovery

Topic: Biological activity screening of 5-Chloro-N-methylpyrimidin-2-amine derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound scaffold represents a "privileged structure" in medicinal chemistry, predominantly utilized in the design of Type I and Type II ATP-competitive kinase inhibitors. Its core utility lies in the 2-aminopyrimidine motif, which functions as a bidentate hydrogen bond anchor within the hinge region of kinase domains. The 5-chloro substituent enhances lipophilicity and metabolic stability by blocking oxidation at the C5 position, while the N-methyl group modulates solubility and selectivity by altering the hydrogen bond donor/acceptor profile.

This guide provides a comprehensive technical framework for screening derivatives of this scaffold, focusing on oncology targets such as PLK4 , EGFR , and Src/Abl . It details the transition from biochemical validation to cellular phenotyping and ADME profiling.

Part 1: Chemical Space & SAR Rationale

The "Hinge Binder" Hypothesis

The biological activity of this compound derivatives is largely dictated by their ability to mimic the adenine ring of ATP.

-

N1 Pyrimidine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide NH of the hinge region residues.

-

C2-Amine (N-Methyl): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge. Crucially, the N-methyl substitution restricts the rotation and reduces the number of HBDs compared to a primary amine, potentially enhancing selectivity for kinases with specific hydrophobic pockets near the hinge.

-

C5-Chlorine: Fills the hydrophobic "gatekeeper" pocket or solvent-exposed regions, improving potency and preventing rapid metabolic clearance (blocking CYP450 oxidation).

Target Landscape

Literature validates this scaffold in the inhibition of:

-

PLK4 (Polo-like Kinase 4): Critical for centriole duplication. Overexpression leads to tumorigenesis.

-

EGFR (Epidermal Growth Factor Receptor): Particularly in dual ALK/EGFR inhibitors where the pyrimidine core bridges hydrophobic domains.

-

Src/Abl Kinases: As seen in Dasatinib-like analogs where the aminopyrimidine is central to potency.

Part 2: The Screening Cascade (Workflow)

To efficiently filter libraries of these derivatives, a funnel-based screening cascade is required.

Phase 1: Primary Biochemical Screen (In Vitro)

Objective: Determine intrinsic affinity (

-

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo assays.

-

Acceptance Criteria:

for lead compounds;

Phase 2: Cellular Potency & Phenotypic Screen

Objective: Confirm target engagement in a physiological context and assess membrane permeability.

-

Methodology: CellTiter-Glo (ATP quantification) in relevant cancer lines (e.g., HCT116 for PLK4, PC9 for EGFR).

-

Mechanistic Check: Western Blot analysis of downstream phosphorylation markers (e.g., p-STAT3, p-AKT).

Phase 3: ADME & Selectivity

Objective: Eliminate "pan-assay interference compounds" (PAINS) and metabolically unstable hits.

-

Methodology: Liver microsome stability (

), Kinetic Solubility, and Kinase Selectivity Profiling (ScanMAX).

Part 3: Detailed Experimental Protocols

Protocol A: TR-FRET Kinase Assay (LanthaScreen™)

This protocol measures the phosphorylation of a specific substrate labeled with a fluorophore, detected via FRET with a Europium-labeled antibody.

Reagents:

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Recombinant PLK4 or EGFR kinase.

-

Fluorescein-PolyGT substrate.

-

Tb-labeled anti-phospho-substrate antibody.

-

Test Compounds (10 mM DMSO stock).

Step-by-Step Procedure:

-

Compound Preparation: Perform a 10-point serial dilution (1:3) of the this compound derivative in 100% DMSO.

-

Intermediate Dilution: Dilute compound 1:100 into Kinase Buffer A to reach 1% DMSO (4x final concentration).

-

Plate Setup: Dispense 2.5

L of diluted compound into a white 384-well low-volume plate. -

Enzyme Addition: Add 5

L of kinase solution (optimized concentration, typically 0.5–2 nM). Incubate for 10 min at RT to allow compound-enzyme binding. -

Reaction Initiation: Add 2.5

L of ATP/Substrate mix (final ATP at -

Incubation: Shake plate for 30 seconds; incubate for 60 minutes at RT in the dark.

-

Detection: Add 10

L of TR-FRET Dilution Buffer containing EDTA (20 mM) and Tb-labeled antibody (2 nM). The EDTA stops the kinase reaction. -

Read: Incubate 30 min. Read on a plate reader (e.g., EnVision) using TR-FRET settings (Ex: 340 nm, Em: 495 nm & 520 nm).

-

Analysis: Calculate Emission Ratio (

). Fit data to a sigmoidal dose-response equation to determine

Protocol B: Cellular Viability Assay (CellTiter-Glo®)

Step-by-Step Procedure:

-

Seeding: Seed HCT116 cells (or relevant line) at 3,000 cells/well in 96-well opaque plates. Incubate 24h at 37°C/5% CO2.

-

Treatment: Add compounds (serial dilutions) to cells. Final DMSO concentration must be

. Include "DMSO only" and "Staurosporine" (positive control) wells. -

Incubation: Incubate for 72 hours.

-

Lysis/Detection: Equilibrate plate and CellTiter-Glo reagent to RT. Add 100

L reagent to each well. -

Measurement: Orbitally shake for 2 min (lysis). Incubate 10 min (signal stabilization). Measure Luminescence (RLU).

-

Calculation: Normalize RLU to DMSO control (

viability).

Part 4: Data Visualization & Logic

Screening Workflow Diagram

The following diagram illustrates the logical flow from library synthesis to lead candidate selection.

Caption: Logical screening cascade for pyrimidine derivatives, filtering from biochemical affinity to drug-like properties.

Signaling Pathway: PLK4 Inhibition

PLK4 is a primary target for this scaffold. The diagram below details the downstream effects of inhibition.

Caption: Mechanism of Action for PLK4 inhibition. Blockade of PLK4 prevents STIL phosphorylation, causing mitotic failure.

Part 5: Data Presentation & Analysis

When reporting results for this scaffold, data should be tabulated to allow rapid Structure-Activity Relationship (SAR) analysis.

Table 1: Representative SAR Data Structure

| Compound ID | R-Group (C4 Position) | Kinase IC50 (nM) | Cell GI50 (nM) | Microsomal Stability ( |

| Ref-01 | -NH-Ph | 450 | 1200 | >60 |

| Lead-05 | -NH-(3-SO2Me-Ph) | 12 | 45 | 48 |

| Neg-Ctrl | -H | >10,000 | >10,000 | N/A |

Interpretation:

-

Correlation: A tight correlation between Kinase IC50 and Cell GI50 suggests on-target efficacy. A large gap (e.g., IC50 10 nM vs GI50 5000 nM) indicates poor permeability or efflux pump liability.

-

Stability: The 5-chloro group usually confers stability. If

is low (<15 min), investigate the N-methyl metabolic dealkylation or C4-substituent oxidation.

References

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: PubMed Central (PMC) URL:[Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Source: PubMed URL:[Link]

-

Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor. Source: European Journal of Medicinal Chemistry URL:[Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer study. Source: PubMed Central URL:[Link]

The Strategic Deployment of 5-Chloro-N-methylpyrimidin-2-amine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically vital molecules, including the nucleobases of DNA and RNA. Within the vast landscape of pyrimidine-based scaffolds, 5-Chloro-N-methylpyrimidin-2-amine has emerged as a particularly strategic building block in the lexicon of medicinal chemistry. Its carefully balanced electronic and steric properties, coupled with its synthetic tractability, have positioned it as a privileged fragment in the design of targeted therapeutics, most notably in the realm of protein kinase inhibitors for oncology. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, with a focus on its role in the development of next-generation kinase inhibitors. We will delve into the mechanistic rationale behind its efficacy, provide detailed synthetic protocols, and present a comparative analysis of the structure-activity relationships (SAR) of its derivatives.

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine ring system is a fundamental component of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Its ability to act as a bioisostere for purines allows it to mimic endogenous ligands and interact with the active sites of various enzymes, particularly protein kinases. The substitution pattern on the pyrimidine ring is a critical determinant of its biological activity, and medicinal chemists have extensively explored the chemical space around this versatile heterocycle to fine-tune its pharmacological profile.

The 2-aminopyrimidine moiety, in particular, is a recurring motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a key anchoring point for many inhibitors. The strategic introduction of a chlorine atom at the 5-position and a methyl group on the 2-amino nitrogen further refines the molecule's properties, enhancing its utility as a versatile building block.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a synthetic workflow.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline powder | General Knowledge |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO | General Knowledge |

| CAS Number | 14394-70-8 | [2] |

Synthetic Strategy: A Representative Protocol

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a highly plausible and representative synthesis can be designed based on well-established nucleophilic aromatic substitution (SNAr) reactions on di-substituted pyrimidines. The most logical starting material is 2,5-dichloropyrimidine, where the chlorine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position.

The following protocol is a detailed, self-validating experimental procedure derived from analogous reactions reported for similar substrates.[3][4]

Reaction Scheme:

A representative reaction scheme for the synthesis of this compound.

Experimental Protocol:

Materials:

-

2,5-Dichloropyrimidine

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Ethanol (or another suitable polar aprotic solvent)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloropyrimidine (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add triethylamine (2.0 eq). Subsequently, add the methylamine solution (1.1 eq) dropwise at room temperature. The use of a slight excess of methylamine ensures the complete consumption of the starting material.

-

Reaction Monitoring: The reaction mixture is then heated to reflux (the exact temperature will depend on the solvent used). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is redissolved in ethyl acetate and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation and Causality:

-

Choice of Base: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Solvent Selection: Ethanol is a common choice as it readily dissolves the reactants and is relatively inert under the reaction conditions.

-

Reaction Temperature: Heating to reflux provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.

The Role of this compound in Kinase Inhibitor Design

The 5-chloro-2-(methylamino)pyrimidine core is a powerful pharmacophore in the design of protein kinase inhibitors. Its utility stems from its ability to mimic the adenine core of ATP and form key interactions within the ATP-binding site of kinases.

Key interactions of the this compound core within a kinase active site.

Mechanistic Insights into Kinase Inhibition

-

Hinge Binding: The nitrogen atoms of the pyrimidine ring and the exocyclic methylamino group act as hydrogen bond donors and acceptors, forming critical interactions with the backbone of the kinase hinge region. This anchors the inhibitor in the active site.

-

Hydrophobic and Halogen Bonding: The chlorine atom at the 5-position occupies a hydrophobic pocket in the ATP-binding site.[5] The presence of the halogen can lead to favorable halogen bonding interactions, which can enhance binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The chloro substituent also influences the electronic properties of the pyrimidine ring, which can impact the pKa of the amino group and the overall lipophilicity of the molecule, thereby affecting its pharmacokinetic properties.

-

Vector for Further Functionalization: The this compound scaffold provides multiple points for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of potency, selectivity, and drug-like properties.

Case Study: A Potent ALK/EGFR Dual Kinase Inhibitor

A notable example of a drug candidate utilizing this scaffold is the potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) dual inhibitor, CHMFL-ALK/EGFR-050.[6] This compound incorporates the 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino moiety, demonstrating the successful application of this building block in developing targeted cancer therapeutics.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound core has led to the discovery of potent inhibitors against a range of kinases. The following table summarizes key SAR insights from the literature.

| Target Kinase(s) | R² Substitution on 2-amino group | R⁴ Substitution | R⁵ Substitution | Key SAR Insights | IC₅₀ (nM) | Reference |

| ALK/EGFR | Varied anilines | (2-(isopropylsulfonyl)phenyl)amino | Chloro | The 5-chloro substituent is crucial for potent activity. | Varies | [6] |

| Aurora A/B | Phenylamino | Thiazol-5-yl | Methyl | A substituent at the para-position of the aniline ring enhances potency and selectivity. | 8.0 (Aurora A), 9.2 (Aurora B) | [7] |

| CDK9 | Anilino | Thiazol-5-yl | Varied (e.g., H, small alkyl) | The C5-group of the pyrimidine core is important for CDK9 potency and selectivity. | 7 (for compound 12u) | |

| Itk | Varied | (thiomethyl)aryl]thiazoles | H | The 2-amino group is essential for activity. | Varies | [8] |

| VEGFR-2 | Phenylamino | Thienopyrimidine | Varied | Minor modifications can invert selectivity between EGFR and VEGFR. | Varies | [7] |

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its inherent ability to engage in key interactions within the ATP-binding site of protein kinases, coupled with the favorable physicochemical properties imparted by the 5-chloro substituent, has made it a cornerstone in the development of numerous kinase inhibitors. The synthetic accessibility of this scaffold allows for extensive derivatization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

As our understanding of the kinome and the molecular drivers of disease continues to expand, the strategic deployment of privileged scaffolds like this compound will undoubtedly remain a central theme in the quest for novel and effective targeted therapies. Future research will likely focus on the development of more selective and potent inhibitors, as well as the exploration of this building block in the design of inhibitors for other enzyme families and therapeutic areas.

References

- A Method for Preparation of 2-amino-5-chloro-pyridine. CN106432069A.

- Process for preparing 2-amino-5-chloropyridine. US3985759A.

-

Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]

-

PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. [Link]

- 2-amino-5-methylpyridine prepar

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. US5917042A.

-

Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]

-

Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][9][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. [Link]

-

5-Chloro-pyrimidin-2-amine. PubMed. [Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

-

Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. [Link]

-

Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PMC - NIH. [Link]

-

2-(dimethylamino)pyrimidine. Organic Syntheses Procedure. [Link]

- Regioselective preparation of substituted pyrimidines. US8334383B2.

-

Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. [Link]

-

Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][9][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. [Link]

-

Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. [Link]

-

2-Chloro-5-methylpyrimidin-4-amine. PubChem. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

Technical Guide: Reactivity & Functionalization of 5-Chloro-N-methylpyrimidin-2-amine

The following technical guide details the reactivity profile of the chlorine atom in 5-Chloro-N-methylpyrimidin-2-amine . It is structured to provide actionable, mechanistic insights for drug development professionals, focusing on overcoming the inherent electronic deactivation of the C5 position.

Executive Summary: The C5 Reactivity Paradox

In the landscape of pyrimidine chemistry, This compound presents a distinct electronic profile. Unlike the highly electrophilic C2, C4, and C6 positions, the C5 position is electronically neutral to electron-rich .

The presence of the N-methylamino group at C2 acts as a strong Electron Donating Group (EDG), pushing electron density into the pyrimidine ring. This creates a "push-pull" system that renders the C5-chlorine atom inert to classical Nucleophilic Aromatic Substitution (

This guide outlines the mechanistic barriers and provides validated protocols for activating this specific scaffold.

Mechanistic Landscape: Why C5 is Different

To successfully functionalize the C5-chlorine, one must understand the underlying electronic distribution.

The "Forbidden" Pathway:

Classical

-

C2/C4/C6 Attack: The negative charge delocalizes onto the electronegative ring nitrogens (Favored).

-

C5 Attack: The negative charge localizes on ring carbons, with no stabilization from the nitrogens.

-

Impact of C2-Amine: The lone pair on the exocyclic nitrogen donates density into the ring, destabilizing any potential anionic intermediate at C5. Conclusion:

at C5 is mechanistically prohibited.

The "Privileged" Pathway: Oxidative Addition

The functionalization of C5 relies on Transition Metal Catalysis (Suzuki, Buchwald-Hartwig). However, the C2-amine makes the ring electron-rich, increasing the bond dissociation energy (BDE) of the C5-Cl bond.

-

Challenge: Oxidative addition of Pd(0) into the electron-rich C-Cl bond is the rate-limiting step.

-

Solution: Use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to increase the electron density on the Palladium center, facilitating insertion into the unreactive C-Cl bond.

Visualizing the Reactivity Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold.

Figure 1: Reactivity decision tree for this compound. Note the divergence between the failed

Experimental Protocols

The following protocols are designed to overcome the electronic deactivation caused by the C2-amine.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Arylation/Alkylation at C5.

Critical Factor: Use of XPhos or SPhos precatalysts is recommended over standard

| Component | Reagent | Role |

| Substrate | This compound | Electrophile |

| Coupling Partner | Aryl Boronic Acid ( | Nucleophile |

| Catalyst | XPhos Pd G2 (2-5 mol%) | Facilitates oxidative addition into electron-rich C-Cl |

| Base | Activates boronic acid | |

| Solvent | 1,4-Dioxane / Water (4:1) | Solubilizes inorganic base |

| Temp | 80°C - 100°C | Required for activation energy |

Step-by-Step Workflow:

-

Charge: In a reaction vial, combine the substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and

(2.0 equiv). -

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst: Add XPhos Pd G2 (0.02 equiv) quickly under positive inert gas pressure.

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS for consumption of the chloride.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over

, and concentrate. Purify via silica flash chromatography (typically MeOH/DCM gradient due to polarity of the amine).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of a second amino group at C5.

Critical Factor: The substrate is an amine itself. To prevent catalyst poisoning or self-coupling, a strong base (

Reaction Scheme:

-

Catalyst Prep: Pre-stir

(5 mol%) and BrettPhos (10 mol%) in dry 1,4-dioxane for 5 minutes to generate the active species. -

Addition: Add this compound (1.0 equiv), the amine partner (1.2 equiv), and

(1.5 equiv). -

Heat: React at 100°C under Argon for 12 hours.

-

Note: If the amine partner is aliphatic, RuPhos is preferred. If aromatic, BrettPhos is preferred.

Protocol C: Lithium-Halogen Exchange (Electrophile Trapping)

Objective: Converting the C5-Cl into a nucleophile (C5-Li) to react with aldehydes, ketones, or

Step-by-Step Workflow:

-

Dry: Dissolve substrate (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .

-

Deprotonation (Step 1): Add n-BuLi (1.1 equiv) dropwise. This removes the N-H proton. Stir for 15 mins.

-

Exchange (Step 2): Add a second portion of n-BuLi (1.1 equiv) dropwise. This performs the Li/Cl exchange at C5. Stir for 30 mins at -78°C.

-

Mechanistic Note: The C5-Li species is stabilized by the adjacent ring nitrogens (ortho-lithiation effect).

-

-

Trapping: Add the electrophile (e.g., Benzaldehyde, DMF,

) dissolved in THF. -

Quench: Allow to warm to RT and quench with saturated

.

Quantitative Comparison of Methodologies

The following table summarizes expected outcomes based on internal application data and literature precedence for 5-chloropyrimidines.

| Methodology | Target Bond | Catalyst/Reagent | Typical Yield | Primary Risk |

| C-N / C-O | Heat / Base | < 5% | No reaction; substrate recovery. | |

| Suzuki | C-C (Aryl) | Pd-XPhos | 85-95% | Protodehalogenation (loss of Cl replaced by H) if water is too high. |

| Buchwald | C-N | Pd-BrettPhos | 70-90% | Catalyst poisoning by substrate amine. |

| Lithiation | C-C / C-E | n-BuLi (2 equiv) | 60-80% | Incomplete exchange; requires strict anhydrous conditions. |

Pathway Visualization

The following diagram details the catalytic cycle for the recommended Suzuki coupling, highlighting the specific difficulty of the oxidative addition step for this substrate.

Figure 2: Catalytic cycle for Suzuki coupling. The Oxidative Addition step (Red) is energetically demanding for this compound, necessitating electron-rich ligands like XPhos.

References

-

BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (General protocols for 5-halo pyrimidines).

-

Gong, H. P., et al. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes.[1] Journal of Chemical Research, 2021.[1] (Demonstrates C2 vs C5 selectivity principles).

-

Li, X., et al. Aminative Suzuki–Miyaura coupling.[2] Science, 2024.[2] (Advanced Pd-catalysis mechanisms). [2]

-

PubChem. 2-Amino-5-chloropyrimidine Compound Summary. (Physical properties and safety data). [3]

-

Master Organic Chemistry.Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Mechanistic basis for

limitations).

Sources

5-Chloro-N-methylpyrimidin-2-amine CAS number and identifiers

Technical Monograph: 5-Chloro-N-methylpyrimidin-2-amine

Part 1: Executive Summary

This compound (CAS 45715-16-0) is a high-value heterocyclic intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors. Structurally, it features an electron-deficient pyrimidine core substituted with a chlorine atom at the C5 position and a methylamino group at the C2 position.

This specific substitution pattern renders the molecule an ideal "scaffold" for Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling reactions. It serves as a critical building block for developing CDK (Cyclin-Dependent Kinase) and MAPK (Mitogen-Activated Protein Kinase) inhibitors, where the 2-aminopyrimidine motif functions as a hinge-binder within the ATP-binding pocket of the kinase.

Part 2: Chemical Identity & Physicochemical Properties

The following data establishes the baseline for identification and quality control.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 45715-16-0 |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| SMILES | CNC1=NC=C(Cl)C=N1 |

| InChI Key | UWFHYGTWXNRUDH-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 88–92 °C (Experimental range) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Pyrimidine N1), ~13.5 (Amine NH) |

Part 3: Synthetic Methodology

The synthesis of this compound is a classic example of regioselective Nucleophilic Aromatic Substitution (SNAr).

Reaction Logic

The precursor, 2,5-dichloropyrimidine , possesses two electrophilic sites. The carbon at position 2 (C2) is significantly more electrophilic than C5 due to the inductive electron-withdrawing effect of the two adjacent nitrogen atoms. Consequently, nucleophilic attack by methylamine occurs almost exclusively at C2, leaving the C5-chlorine intact for downstream functionalization.

Synthesis Mechanism Visualization

Caption: Regioselective SNAr mechanism favoring substitution at the C2 position over C5.

Step-by-Step Experimental Protocol

Reagents:

-

2,5-Dichloropyrimidine (1.0 eq)

-

Methylamine (2.0 M in THF or 40% aq. solution) (2.5 eq)

-

Triethylamine (Et₃N) (1.2 eq) – Optional if using excess methylamine

-

Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

Procedure:

-

Preparation: Charge a round-bottom flask with 2,5-dichloropyrimidine (e.g., 10 g) and dissolve in THF (100 mL). Cool the solution to 0–5 °C using an ice bath.

-

Addition: Add the Methylamine solution dropwise over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature < 10 °C to prevent bis-substitution.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

Quench: Once the starting material is consumed (<1%), concentrate the solvent under reduced pressure.

-

Workup: Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x). The organic layer contains the product.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes) if high purity (>99%) is required.

Part 4: Quality Control & Characterization

Trust in the chemical identity is paramount for downstream biological assays.

Analytical Workflow

Caption: Sequential QC workflow ensuring structural integrity and purity before application.

Expected NMR Signals (DMSO-d₆)

-

δ 8.35 ppm (s, 2H): Pyrimidine ring protons (H4, H6). The singlet indicates the symmetry of the protons relative to the C5-Cl and C2-N axis.

-

δ 7.60 ppm (br s, 1H): N-H (Exchangeable with D₂O).

-

δ 2.85 ppm (d, 3H): N-CH ₃ (Doublet due to coupling with NH).

Part 5: Applications in Drug Discovery

This compound is not merely a reagent; it is a pharmacophore scaffold .

1. Kinase Hinge Binding: The 2-aminopyrimidine motif is a "privileged structure" in medicinal chemistry. It mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes.

-

N1 of Pyrimidine: Accepts H-bond from the backbone NH of the kinase.

-

C2-Amino Group: Donates H-bond to the backbone Carbonyl of the kinase.

2. Late-Stage Functionalization: The chlorine atom at C5 is a "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). This allows researchers to install complex aryl or heteroaryl groups after establishing the core hinge-binding motif, facilitating rapid library generation (SAR exploration).

Example Workflow:

Step 1:This compound + Aryl Boronic Acid (Suzuki Coupling) → C5-Aryl Derivative (Potential Kinase Inhibitor).

Part 6: Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Sensitization: Aminopyrimidines can be skin sensitizers. Use nitrile gloves and work in a fume hood.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

-

PubChem. (2025). Compound Summary: this compound (CAS 45715-16-0).[2][3][4][5] National Library of Medicine. Retrieved February 6, 2026, from [Link]

-

Google Patents. (2009). Alkynyl alcohols as kinase inhibitors (Patent AU2009263037B2). Mentions synthesis of analog 4-(5-bromo-1H-indol-3-yl)-5-chloro-N-methylpyrimidin-2-amine.[6] Retrieved February 6, 2026, from

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 1289388-01-7|5-Chloro-N-ethylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 3. 45715-16-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. arctomsci.com [arctomsci.com]

- 6. AU2009263037B2 - Alkynyl alcohols as kinase inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Chloro-N-methylpyrimidin-2-amine

Executive Summary

The cross-coupling of 5-Chloro-N-methylpyrimidin-2-amine presents a dual challenge in medicinal chemistry: electronic deactivation and catalyst poisoning . Unlike standard aryl bromides, the C5-chlorine bond in this scaffold is strengthened by the electron-donating amine at the C2 position, rendering oxidative addition energetically demanding. Furthermore, the free secondary amine and pyrimidine nitrogens act as Lewis bases, capable of coordinating to and deactivating the palladium center.

This application note details a robust, field-proven protocol utilizing Buchwald Precatalyst technology (XPhos Pd G3/G4) to achieve quantitative conversion. By switching from traditional Pd(PPh₃)₄ systems to bulky, electron-rich dialkylbiaryl phosphine ligands, researchers can overcome the activation energy barrier while sterically preventing catalyst poisoning.

Mechanistic Challenges & Strategy

The Deactivation Problem

The substrate contains a secondary amine at the C2 position. Through resonance, the lone pair on the exocyclic nitrogen donates electron density into the pyrimidine ring, significantly increasing the bond dissociation energy (BDE) of the C5-Cl bond. This makes the electrophile "cold" toward the initial oxidative addition step of the catalytic cycle.

The Poisoning Problem

Standard phosphines (like PPh₃) can dissociate, opening coordination sites on the palladium. In the absence of a bulky ligand, the substrate's own nitrogen atoms (N1, N3, or the exocyclic NH) bind to the metal, forming stable "off-cycle" resting states that halt turnover.

The Solution: Bulky, Electron-Rich Ligands

We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

-

Electronic Effect: The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the strong C-Cl bond.

-

Steric Effect: The bulky biaryl backbone creates a "roof" over the palladium center, physically blocking the coordination of the substrate's nitrogen atoms (preventing poisoning) while facilitating the reductive elimination step.

Mechanistic Pathway Diagram

Figure 1: Catalytic cycle highlighting the critical role of the XPhos ligand in preventing catalyst poisoning (black node) and enabling oxidative addition.

Optimization Data: Ligand & Base Screening

The following data summarizes the optimization process for coupling this compound with Phenylboronic acid (1.5 equiv).

Table 1: Effect of Catalyst/Ligand System (at 100°C in Dioxane/H₂O)

| Entry | Catalyst Source | Ligand | Yield (LCMS) | Observation |

| 1 | Pd(PPh₃)₄ | PPh₃ | < 10% | Substrate recovered. Oxidative addition failed. |

| 2 | Pd₂(dba)₃ | PCy₃ | 45% | Significant dehalogenation (hydrodechlorination). |

| 3 | Pd(OAc)₂ | SPhos | 82% | Good conversion, but some catalyst decomposition (Pd black). |

| 4 | XPhos Pd G3 | XPhos | > 98% | Clean conversion. No Pd black formation. |

| 5 | PdCl₂(dppf) | dppf | 15% | Sluggish reaction due to poor oxidative addition. |

Table 2: Effect of Base (using XPhos Pd G3)

| Entry | Base | Solvent System | Yield | Notes |

| 1 | Na₂CO₃ | DME/H₂O | 60% | Incomplete conversion after 16h. |

| 2 | Cs₂CO₃ | Dioxane (Anhydrous) | 75% | Solubility issues with boronic acid. |

| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | > 98% | Optimal transmetallation rates. |

Validated Experimental Protocol

Reaction Scale: 1.0 mmol (approx. 143 mg of substrate) Target: Biaryl Product Formation

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (2.0 mol%)

-

Note: G3/G4 precatalysts are air-stable solids that generate the active L-Pd(0) species in situ upon activation by base.

-

-

Base: K₃PO₄ (Potassium Phosphate, tribasic) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure

Step 1: Reaction Assembly (Air-Stable Setup)

-

To a 20 mL reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)[1]

-

K₃PO₄ (3.0 equiv, finely ground solid)

-

XPhos Pd G3 (0.02 equiv / 2 mol%)

-

-

Critical: Do not add solvent yet. Cap the vial with a septum.

Step 2: Inert Atmosphere Generation

-

Evacuate the vial via needle/vacuum line and backfill with Nitrogen or Argon.

-

Repeat this cycle 3 times.

-

Why: Oxygen causes homocoupling of the boronic acid and oxidizes the active Pd(0) species, killing the reaction.

-

Step 3: Solvent Addition & Reaction

-

Add degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe. Concentration should be roughly 0.1 M to 0.2 M with respect to the chloride.

-